molecular formula C18H17FN6O B12193096 [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12193096
M. Wt: 352.4 g/mol
InChI Key: IQQVESUWVUEETR-UHFFFAOYSA-N
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Description

The compound [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone features a piperazine core substituted with a 2-fluorophenyl group and a methanone bridge connecting to a phenyl ring bearing a tetrazole moiety. The 2-fluorophenyl substituent contributes electron-withdrawing effects, influencing receptor binding and pharmacokinetics.

Properties

Molecular Formula

C18H17FN6O

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H17FN6O/c19-15-6-2-4-8-17(15)23-9-11-24(12-10-23)18(26)14-5-1-3-7-16(14)25-13-20-21-22-25/h1-8,13H,9-12H2

InChI Key

IQQVESUWVUEETR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and tetrazole rings contribute to its overall stability and reactivity. Molecular docking studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Variations in Piperazine-Based Methanones

The following table summarizes key analogs and their structural differences:

Compound Name / ID Core Structure Substituent on Piperazine Phenyl Ring Substituent Key Features Reference
Target Compound Piperazine-methanone 2-Fluorophenyl 1H-Tetrazol-1-yl Bioisosteric tetrazole, fluorophenyl -
D10 () Quinoline-piperazine-carbonyl 2-Fluorophenyl N-Hydroxybenzamide Quinoline core, benzamide group
Compound 21 () Piperazine-methanone 4-(Trifluoromethyl)phenyl Thiophen-2-yl Trifluoromethyl group, thiophene ring
Compound Piperazine-methanone 2-Fluorophenyl 3-(Azepan-1-ylsulfonyl)phenyl Sulfonyl-azepane group
Compound Piperazine-methanone 1-(2-Fluorophenyl)-thienopyrazolyl 1-Methylimidazol-4-yl Thienopyrazole core, imidazole substituent
Compound Piperazine-methanone 2-Fluorophenyl 2-(4-Hydroxyphenyl)-2-oxoethyl Hydroxyphenyl ketone, trifluoroacetate salt

Physicochemical and Spectral Comparisons

  • NMR Data :
    • The target compound’s tetrazole group would exhibit distinct $ ^1H $-NMR signals (~8.5–9.5 ppm for tetrazole protons) compared to benzamide (D10, ~6.5–8.0 ppm) or thiophene (Compound 21, ~6.8–7.5 ppm) .
    • The 2-fluorophenyl group consistently shows $ ^{19}F $-NMR shifts near -115 ppm, as seen in .
  • Melting Points: Derivatives with polar groups (e.g., sulfonyl in ) exhibit higher melting points (>200°C) than nonpolar analogs .

Functional Group Impact on Bioactivity (Inferred)

  • Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound improves metabolic stability compared to carboxylic acid bioisosteres, as seen in anticholinesterase agents () .
  • Fluorophenyl vs.
  • Sulfonyl Groups : ’s sulfonyl-azepane substituent increases hydrophilicity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s tetrazole .

Research Findings and Implications

  • Antiproliferative Activity: Quinoline derivatives () show activity linked to their aromatic systems, suggesting the target compound’s tetrazole-phenyl group may similarly engage π-π stacking in biological targets .
  • Kinase Inhibition : ’s indazole-vinylphenyl analog demonstrates kinase inhibition, implying the target compound’s tetrazole could mimic adenine interactions in ATP-binding pockets .
  • Anticholinesterase Potential: Compounds with piperazine-methanone scaffolds () exhibit AChE inhibition, suggesting the target compound may share this activity .

Biological Activity

The compound [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. The structural components of this compound, namely the piperazine ring and the tetrazole moiety, are often associated with a variety of biological activities, including neuropharmacological effects and enzyme inhibition.

Structural Characteristics

The compound can be described by its molecular formula C18H19FN4OC_{18}H_{19}FN_4O and features a complex arrangement of functional groups that contribute to its biological activity. The presence of the fluorinated phenyl group and the tetrazole ring enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. This section summarizes key findings related to the biological activity of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone.

1. Antidepressant Activity

Compounds containing piperazine derivatives have been extensively studied for their antidepressant properties. For instance, similar piperazine-based compounds have shown efficacy in modulating serotonin receptors, which play a crucial role in mood regulation.

2. MAO Inhibition

Monoamine oxidase (MAO) inhibitors are critical in treating depression and anxiety disorders. Research has demonstrated that piperazine derivatives can act as potent inhibitors of MAO-A and MAO-B enzymes. For example, one study identified a related compound with an IC50 value of 0.013 µM for MAO-B inhibition, indicating strong potential for similar activity in [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone .

3. Antimicrobial Activity

The tetrazole moiety has been linked to antimicrobial properties. Compounds featuring this structure often exhibit activity against various bacterial strains, suggesting that [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone may also possess similar effects.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • A study on 4-(4-fluorobenzyl)piperazin-1-ylmethanone revealed significant inhibition of tyrosinase, an enzyme involved in melanin production, which could indicate potential for skin-related applications .
  • Another investigation into piperazine derivatives highlighted their role as effective MAO inhibitors, with specific modifications enhancing their potency against MAO-B .

Data Table: Comparison of Biological Activities

Compound NameStructure CharacteristicsNotable Activities
[4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanonePiperazine and tetrazole moietiesPotential antidepressant, antimicrobial
4-(4-fluorobenzyl)piperazin-1-ylmethanonePiperazine with trifluoromethyl groupTyrosinase inhibitor (IC50 = 0.18 µM)
Piperazine derivatives (various substitutions)Varying phenyl substitutionsMAO-A/B inhibition

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